molecular formula C11H13ClF3NO2 B6157195 methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2679949-36-9

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B6157195
CAS No.: 2679949-36-9
M. Wt: 283.67 g/mol
InChI Key: YYHSKEJSOBUGNR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a chiral β-amino ester derivative featuring a para-trifluoromethylphenyl substituent. Its molecular formula is C₁₁H₁₁F₃NO₂·HCl, with a molecular weight of approximately 303.67 g/mol. This compound is synthesized via multi-step processes involving coupling reactions and hydrolysis, as demonstrated in patent applications . It serves as a critical intermediate in pharmaceutical development, particularly for active pharmaceutical ingredients (APIs) targeting conditions such as inflammation or metabolic disorders. High-purity grades (≥97%) are manufactured under ISO-certified conditions, underscoring its industrial relevance .

Properties

CAS No.

2679949-36-9

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m0./s1

InChI Key

YYHSKEJSOBUGNR-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of the Corresponding Carboxylic Acid

The primary synthetic pathway involves esterification of (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid. This method employs methanol and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group:

(3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid+CH3OHH+Methyl ester+H2O\text{(3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}2\text{O}

Key considerations:

  • Catalyst selection : Hydrochloric acid is preferred for hydrochloride salt formation.

  • Reaction time : 6–12 hours at 60–80°C.

  • Yield optimization : Excess methanol drives equilibrium toward ester formation.

Azide Coupling for Amino Group Introduction

An alternative route involves azide intermediates, as demonstrated in analogous syntheses. This method avoids direct handling of volatile amines:

  • Hydrazide formation : Reacting 4-(trifluoromethyl)phenylpropanoic acid hydrazide with nitrous acid generates an acyl azide.

  • Curtius rearrangement : Thermal decomposition produces an isocyanate intermediate.

  • Amination : Reaction with methyl 3-aminopropanoate in ethyl acetate, mediated by triethylamine, yields the target compound.

Acyl azideΔIsocyanateMethyl 3-aminopropanoateTarget compound\text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{Methyl 3-aminopropanoate}} \text{Target compound}

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Residence time : 30–60 minutes at 100°C.

  • Catalyst immobilization : Silica-supported sulfonic acid catalysts reduce downstream purification needs.

Green Chemistry Principles

  • Solvent-free esterification : Microwave-assisted reactions achieve 85–90% conversion without solvents.

  • Biocatalysts : Lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis under mild conditions (pH 7.0, 40°C).

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride gas in anhydrous diethyl ether or methanol to form the hydrochloride salt:

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate+HClHydrochloride salt\text{Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Critical parameters :

  • Stoichiometry : 1:1 molar ratio of amine to HCl.

  • Crystallization : Slow cooling in ethyl acetate yields >97% pure crystals.

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Route Comparison

MethodReagents/ConditionsYieldPurityScalability
Acid-catalyzed esterificationH₂SO₄, MeOH, reflux70–75%95%Moderate
Azide couplingNaN₃, HCl, Et₃N, ethyl acetate65–70%90%High
Continuous flowImmobilized catalyst, 100°C85%98%Industrial

Quality Control and Characterization

Analytical Techniques

  • Chiral HPLC : Confirms enantiomeric excess (>99% ee) using Chiralpak IC columns.

  • ¹H/¹³C NMR : Key peaks include:

    • δ 3.72 (s, COOCH₃).

    • δ 7.65 (d, J = 8.4 Hz, CF₃-C₆H₄).

  • Mass spectrometry : [M+H]⁺ = 284.1 (theoretical 283.67).

Stability Considerations

  • Hydrolysis resistance : The trifluoromethyl group enhances stability (t₁/₂ > 24 months at 25°C).

  • Storage : Desiccated at −20°C in amber vials to prevent racemization .

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The amino group can undergo oxidative modifications, often in the presence of oxidizing agents.

  • Reduction: The compound is susceptible to reduction reactions, particularly targeting the aromatic ring.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, especially on the aromatic ring and the amino group.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include hydrogen peroxide, permanganates.

  • Reducing Agents: Examples include sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Often conducted under acidic or basic conditions depending on the desired substitution.

Major Products Formed

  • Oxidative Products: Can result in the formation of nitrated or hydroxylated derivatives.

  • Reductive Products: Often yield deaminated or reduced aromatic compounds.

  • Substitution Products: Various substituted analogs depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to amino acids positions it as a candidate for drug development targeting various receptors in the central nervous system.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that the compound exhibited significant protective effects against oxidative stress-induced neuronal damage, suggesting its potential use in treating diseases such as Alzheimer's and Parkinson's disease .

Anticancer Research

The compound's trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Researchers have explored its efficacy against various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.2Inhibition of cell proliferation
HeLa (Cervical)12.0Cell cycle arrest

A recent publication noted that this compound displayed promising anticancer activity, with lower IC50 values compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of various bioactive molecules. Its unique structure allows for modifications that can yield derivatives with enhanced biological properties.

Synthetic Route Example

A synthetic pathway for producing derivatives involves the following steps:

  • Starting Material : Methyl propanoate
  • Reagent : Trifluoromethyl phenylboronic acid
  • Catalyst : Palladium(II) acetate
  • Conditions : Reflux in toluene

This method has been optimized to yield high purity products suitable for biological testing .

Pharmacological Studies

Pharmacological investigations into this compound have revealed its potential as a modulator of neurotransmitter systems, particularly in enhancing GABAergic activity.

Case Study: GABA Receptor Modulation

Research conducted by Smith et al. demonstrated that this compound acted as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission and exhibiting anxiolytic effects in animal models . This finding opens avenues for developing new anxiolytic medications with fewer side effects than current treatments.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with various biochemical pathways. Key aspects include:

  • Enzyme Binding: The amino acid moiety allows it to bind to active sites of enzymes, influencing enzyme activity.

  • Receptor Interaction: Its structure enables it to act on certain receptors, potentially modulating signal transduction pathways.

  • Pathway Involvement: Involved in pathways related to neurotransmission and metabolic regulation due to its structural similarity to natural amino acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with analogs differing in substituent groups, positions, and ester moieties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Applications
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride 4-CF₃ C₁₁H₁₁F₃NO₂·HCl ~303.67 ≥97% (NLT) API intermediate
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride 3,5-Cl₂ C₁₀H₁₂Cl₃NO₂ 284.57 ≥97% (NLT) High-purity API intermediate
Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride 3-CF₃ C₁₁H₁₁F₃NO₂·HCl ~303.67 Not specified Research use
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride 4-Br C₁₁H₁₅BrClNO₂ 308.60 Not specified Research chemical
Key Observations:
  • 3,5-Dichloro substituents () increase molecular weight and halogen content, which may reduce solubility in aqueous media but improve lipid membrane permeability .
  • Ester Group Influence :

    • Methyl esters (target compound) are more susceptible to hydrolysis than ethyl esters, affecting metabolic stability and prodrug activation kinetics .

Pharmacological and Industrial Relevance

  • API Development : The para-CF₃ derivative is prioritized for its balanced lipophilicity and metabolic stability, making it suitable for oral drug formulations .
  • Comparative Bioactivity :
    • 3,5-Dichloro analogs () may exhibit broader-spectrum antimicrobial activity due to halogen interactions with bacterial enzymes.
    • Meta-CF₃ derivatives () could show altered target engagement in kinase inhibition assays due to steric hindrance .

Biological Activity

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride, also known as a trifluoromethylated amino acid derivative, has garnered attention in recent research due to its potential biological activities, particularly in cancer therapy and receptor modulation. This article delves into the compound's biological activity, summarizing relevant findings from various studies, including data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 490034-87-2
  • Molecular Formula : C11H12F3NO2
  • Molecular Weight : 247.21 g/mol
  • Purity : 97% .

Recent studies indicate that trifluoromethyl groups can significantly influence the biological activity of compounds. The presence of the trifluoromethyl group in methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate has been associated with enhanced binding affinity to specific biological targets, such as receptors involved in cancer progression.

Key Biological Activities

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and HOS (osteosarcoma) with IC50 values ranging from 12.4 to 17.8 μM .
    • In molecular docking studies, it was found to inhibit key proteins involved in tumor growth and metastasis, such as EGFR and KRAS .
  • Receptor Modulation :
    • Preliminary findings suggest that this compound acts as a ligand for muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis resistance .

Data Table of Biological Activities

Activity Cell Line IC50 (μM) Mechanism
AnticancerHCT11617.8Inhibition of cell proliferation
AnticancerHePG212.4Induction of apoptosis
AnticancerHOS17.6Down-regulation of oncogenes
Receptor ActivationM3 MuscarinicN/AStimulates cell proliferation

Case Studies

  • Study on Cancer Cell Lines :
    A study evaluated the effects of methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate on HCT116 cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound. The down-regulation of genes such as BRCA1 and TP53 was observed, suggesting a mechanism involving DNA damage response pathways .
  • Receptor Interaction Analysis :
    Another investigation focused on the interaction of this compound with muscarinic receptors, revealing its potential role in modulating cholinergic signaling pathways that could affect tumor microenvironments and cancer progression .

Q & A

Q. What are the standard synthetic routes for methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves asymmetric catalysis or resolution to achieve the (3S)-configuration. Key steps include:

  • Asymmetric Mannich Reaction : Using chiral catalysts (e.g., BINOL-derived ligands) to form the stereocenter at C3 .
  • Esterification : Reaction of the chiral amine intermediate with methyl chloroformate under basic conditions .
  • Hydrochloride Salt Formation : Precipitation via acid-base titration in anhydrous solvents like ethyl acetate .
  • Purity Control : Enantiomeric excess (ee) is validated using chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) or polarimetry .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the stereochemistry and trifluoromethyl group integration. 19F^{19}F NMR identifies chemical shifts for -CF3_3 (~-63 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+ at m/z 306.0952) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtained from ethanol/water recrystallization .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition observed above 200°C .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    Water4.0
    DMSO>5.0
    Methanol10.2
    Data from similar trifluoromethylphenyl analogs suggest pH-dependent solubility, with improved dissolution in acidic buffers (pH 3–5) .
  • Stability : Hydrolyzes in aqueous solutions >pH 7.0; store at -20°C under nitrogen for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data between chiral HPLC and polarimetry?

Methodological Answer: Discrepancies may arise from:

  • Impurity Interference : Non-chiral impurities skew polarimetry readings. Validate via orthogonal methods (e.g., 1H^1H-NMR with chiral shift reagents) .
  • Column Selection : Use multiple chiral columns (e.g., Chiralpak AD-H and OD-H) to confirm retention times .
  • Dynamic Resolution : Monitor racemization during analysis by repeating HPLC at elevated temperatures (40–50°C) to detect kinetic instability .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; trifluoromethyl groups may require lower pressures to avoid defluorination .
  • Microwave-Assisted Synthesis : Reduces reaction time for amide coupling steps (e.g., from 12h to 30min at 100°C) .
  • In Situ Monitoring : Use FTIR to track esterification progress (C=O stretch at 1740 cm1^{-1}) and minimize side products .

Q. How does the compound’s stability under photolytic or oxidative conditions impact experimental design?

Methodological Answer:

  • Photostability : UV-Vis studies show degradation under UV light (λ = 254 nm) within 24h. Use amber glassware and inert atmospheres for light-sensitive reactions .
  • Oxidative Stability : Susceptible to hydroxyl radical attack. Add antioxidants (e.g., BHT at 0.1% w/v) in aqueous formulations .
  • Degradation Pathways : LC-MS identifies primary degradation products as the free amine (via ester hydrolysis) and quinone derivatives (via aryl oxidation) .

Data Contradictions and Validation

  • Evidence Conflict : Solubility in DMSO is reported as >5 mg/mL in but may vary due to batch-specific crystallinity. Cross-validate via saturation shake-flask assays .
  • Stereochemical Ambiguity : cites (R)-isomer synthesis, while focuses on (3S)-configuration. Confirm via X-ray or vibrational circular dichroism (VCD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.